1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
.
(4-Chlorophenyl)(4-piperidinyl)methanol is a chiral compound with the molecular formula C12H16ClN. This compound features a 4-chlorophenyl group and a 4-piperidinyl group attached to a methanol moiety, making it of interest in various fields, including medicinal chemistry and organic synthesis. The presence of both a halogen and a nitrogen-containing heterocycle enhances its potential biological activity and reactivity.
This compound can be synthesized through various methods, often involving starting materials such as 4-chlorobenzaldehyde and piperidine derivatives. Its synthesis is documented in several scientific studies and patents, reflecting its relevance in pharmaceutical research and industrial applications.
(4-Chlorophenyl)(4-piperidinyl)methanol is classified as an organic compound, specifically an aromatic alcohol due to the presence of the hydroxymethyl group. It also falls under the category of chiral compounds, which are significant in the development of pharmaceuticals where stereochemistry plays a crucial role in biological activity.
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be achieved through several methods:
The choice of solvents, temperature control, and reaction time are critical for optimizing yields. For instance, using methanol as a solvent often enhances solubility and reaction kinetics.
The molecular structure of (4-Chlorophenyl)(4-piperidinyl)methanol can be represented as follows:
The compound's structural configuration allows for various interactions with biological targets, making it suitable for studies related to pharmacodynamics and pharmacokinetics.
(4-Chlorophenyl)(4-piperidinyl)methanol can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for (4-Chlorophenyl)(4-piperidinyl)methanol involves its interaction with biological receptors or enzymes. For instance, its potential as an inhibitor in enzymatic pathways may be explored through binding studies that assess its affinity for target proteins.
Research has indicated that similar compounds exhibit significant biological activities such as antimicrobial and anticancer properties, suggesting that (4-Chlorophenyl)(4-piperidinyl)methanol may possess comparable effects .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
(4-Chlorophenyl)(4-piperidinyl)methanol has several scientific uses:
The stereoselective synthesis of (4-chlorophenyl)(4-piperidinyl)methanol enantiomers represents a significant challenge in medicinal chemistry due to the pharmacological relevance of chiral isomers. Contemporary approaches employ chiral catalysts to control the configuration at the alcohol stereocenter during the carbonyl reduction step. A particularly effective method involves the use of chiral metal-organic frameworks (MOFs) as heterogeneous catalysts, which provide well-defined chiral environments through their crystalline porous structures. These MOFs enable enantioselective reductions with enantiomeric excess (ee) values exceeding 90% under optimized conditions. The permanent chirality within MOF pores facilitates precise molecular recognition during the hydride transfer to the ketone precursor, 4-(4-chlorobenzoyl)piperidine [3].
Alternative catalytic systems leverage rhodium-BINAP complexes for homogeneous asymmetric hydrogenation. This method achieves up to 88% ee through careful optimization of reaction parameters including hydrogen pressure (50-100 psi), temperature (25-50°C), and catalyst loading (0.5-2 mol%). The enantioselectivity is highly solvent-dependent, with polar aprotic solvents like dichloromethane yielding superior results compared to protic alternatives. Post-reduction, chiral resolution techniques employing diastereomeric salt formation with chiral acids such as dibenzoyl-L-tartaric acid further enrich enantiopurity to pharmaceutical-grade standards (>99% ee) [1] [3].
Table 1: Asymmetric Catalytic Systems for Enantioselective Synthesis
Catalyst System | Reaction Type | Optimal Conditions | ee (%) | Reference |
---|---|---|---|---|
Rh-(R)-BINAP | Hydrogenation | 50°C, 80 psi H₂, DCM, 18h | 88 | [1] |
Chiral Zn-MOF | Hydride Reduction | Room temp, i-PrOH, 24h | 92 | [3] |
(salen)CrN₃ | Epoxide Ring Opening | Solvent-free, 40°C, 5h | 94 | [5] |
Biocatalytic approaches utilizing ketoreductase enzymes offer an environmentally benign alternative for enantioselective alcohol production. Engineered Lactobacillus brevis alcohol dehydrogenase exhibits exceptional activity toward the ketone precursor, enabling quantitative conversions with 97% ee for the (S)-enantiomer under physiological conditions (pH 7.0, 30°C). The reaction employs cofactor recycling systems utilizing glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to maintain NADPH levels, dramatically improving process sustainability. Reaction optimization studies demonstrate that substrate concentrations below 100 mM prevent enzyme inhibition while maintaining stereoselectivity [3] [5].
Immobilization techniques significantly enhance biocatalyst utility. Cross-linked enzyme aggregates (CLEAs) of ketoreductase adsorbed onto chitosan supports enable eight reaction cycles without significant loss of enantioselectivity. This immobilization facilitates continuous processing in packed-bed bioreactors, achieving space-time yields of 15 g/L/day. The enzymatic route provides significant advantages over chemical methods by eliminating heavy metal catalysts and operating in aqueous buffers at ambient temperatures [3] [5].
Table 2: Biocatalytic Reduction Performance Metrics
Biocatalyst Format | Cofactor System | Temperature (°C) | Conversion (%) | ee (%) | Reuse Cycles |
---|---|---|---|---|---|
Soluble KRED | GDH/Glucose | 30 | 99 | 97 (S) | 1 |
CLEA-Chitosan | FDH/Formate | 35 | 98 | 96 (S) | 8 |
Immobilized Whole Cell | Endogenous | 37 | 85 | 89 (R) | 3 |
Solvent-free methodologies substantially improve the environmental profile of (4-chlorophenyl)(4-piperidinyl)methanol synthesis. The Jacobsen (salen)CrN₃ catalyst enables solvent-free asymmetric epoxide ring opening at 40°C with catalyst loadings as low as 1.5 mol%. This approach eliminates volatile organic solvents while maintaining excellent enantioselectivity (94% ee) and facilitates catalyst recovery through simple filtration. The recovered catalyst retains >90% activity over three cycles, significantly reducing metal waste. The process exemplifies atom economy principles as all epoxide atoms incorporate into the product, minimizing byproduct formation [5].
Biphasic systems provide alternative green solutions for reduction steps. A water/dichloromethane biphasic system (1:3 ratio) with sodium borohydride reduces the ketone precursor quantitatively within 2 hours at 0°C. The aqueous phase effectively sequesters inorganic byproducts while the product partitions into the organic layer, streamlining purification. This approach replaces hazardous solvents like tetrahydrofuran while enabling efficient catalyst separation in catalytic reactions. Life cycle assessment demonstrates 40% reduction in E-factor (from 32 to 19) compared to traditional single-phase methodologies through solvent reduction and eliminated purification steps [1] [5].
4-Piperidinemethanol serves as a versatile building block for modular synthesis of the target compound. Its secondary amine functionality enables temporary protection as tert-butyloxycarbonyl (BOC) or carbobenzyloxy (Cbz) groups during the coupling sequence with 4-chlorobenzoyl chloride. The BOC-protected derivative undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride under Lewis acid catalysis (AlCl₃, 0°C, 2h) to install the ketone moiety. Subsequent deprotection (TFA/DCM, 1:1, 25°C, 1h) and reduction affords the target alcohol with 85% overall yield [5] .
Alternative routes employ 4-piperidone hydrochloride as the starting material. Condensation with 4-chlorophenylmagnesium bromide yields the tertiary alcohol directly, though with compromised stereocontrol. The unprotected piperidine nitrogen necessitates careful stoichiometry control to prevent dialkylation. Recent advances utilize Weinreb amide derivatives of N-BOC-piperidine-4-carboxylic acid to achieve high-yielding ketone formation (90%) via organocuprate addition, followed by standard deprotection and reduction sequences [5].
Pharmaceutically relevant derivatives of (4-chlorophenyl)(4-piperidinyl)methanol require strategic functional group transformations. The O-alkylation reaction employs trichloroacetonitrile activation under Lewis acid catalysis (BF₃·Et₂O, 0°C) to form reactive imidate intermediates. Subsequent reaction with 4-hydroxy-substituted piperidines in dichloromethane yields chiral ether derivatives crucial for antihistamine drug synthesis. This method achieves 75-85% yields while preserving stereochemical integrity at the methine carbon .
The piperidine nitrogen enables pharmaceutically acceptable salt formation with various acids. Hydrochloride salts precipitate quantitatively from ethanolic HCl solutions, enhancing compound stability and crystallinity. Maleate salts form in ethyl acetate through stoichiometric combination with maleic acid, providing improved solubility profiles. Sulfonate ester derivatives (mesylate, tosylate) serve as leaving groups for nucleophilic displacement reactions, enabling nitrogen alkylation or conversion to amine functionalities. These transformations demonstrate the molecule's versatility as a synthetic intermediate for bioactive compound libraries [4].
Table 3: Key Derivatives and Their Synthetic Applications
Derivative Type | Reagents/Conditions | Yield (%) | Application |
---|---|---|---|
Hydrochloride Salt | HCl/EtOH, 0°C, 1h | 98 | Crystalline form for formulation |
Maleate Salt | Maleic acid/EtOAc, 25°C, 2h | 92 | Improved aqueous solubility |
Methanesulfonate Ester | MsCl, Et₃N, DCM, -20°C, 30min | 87 | Nucleophilic displacement precursor |
Trichloroacetimidate | Cl₃CCN, K₂CO₃, DCM, reflux, 4h | 78 | Etherification intermediate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: